molecular formula C7H15ClSi B095313 2-(Chloromethyl)allyl-trimethylsilane CAS No. 18388-03-9

2-(Chloromethyl)allyl-trimethylsilane

Cat. No. B095313
CAS RN: 18388-03-9
M. Wt: 162.73 g/mol
InChI Key: CQXWCEVXNRHUSQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)allyl-trimethylsilane is a compound that has been studied for its potential in various organic synthesis reactions. It is a versatile reagent that can be used to introduce allyl and trimethylsilyl groups into molecules, which can be valuable for further chemical transformations.

Synthesis Analysis

The synthesis of related allyl-trimethylsilane compounds has been explored in several studies. For instance, 1-(Trimethylsilyl)allyl chloride, a compound with a similar structure, can be prepared from 1,3-dichloropropene and has been shown to react with organocopper compounds to yield terminal alkenylsilanes . Additionally, allyl(chloromethyl)diorganosilanes have been synthesized and can undergo allyl rearrangement reactions catalyzed by aluminum chloride to afford various organochlorosilanes . These methods provide insights into the potential synthetic routes for 2-(Chloromethyl)allyl-trimethylsilane and its derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Chloromethyl)allyl-trimethylsilane has been characterized using various spectroscopic techniques. For example, the structure of (chloromethyl)trimethylsilane has been determined by X-ray crystallography at 160 K, revealing the influence of the chloromethyl group on the C—Si—C bond angles10.

Chemical Reactions Analysis

Chemical reactions involving allyl-trimethylsilane derivatives have been extensively studied. Allyltrimethylsilane itself can be used to trap intermediates in reactions catalyzed by aluminum chloride, leading to the formation of complex silacyclopentane derivatives . Furthermore, allyltrimethylsilanes have been utilized in the synthesis of allyl azides, showcasing their reactivity in the presence of iodosylbenzene-trimethylsilyl azide-boron trifluoride etherate systems . These reactions demonstrate the chemical versatility of allyl-trimethylsilane compounds and suggest potential reactivity for 2-(Chloromethyl)allyl-trimethylsilane.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Chloromethyl)allyl-trimethylsilane can be inferred from related compounds. For instance, (chloromethyl)trimethylsilane is a liquid at room temperature and exhibits specific bond angles influenced by the chloromethyl group10. The reactivity of similar compounds with various reagents, such as organocopper compounds and carbonyl compounds, indicates a sensitivity to the substrate and the potential for regioselective reactions . Additionally, the ability of these compounds to participate in rearrangement and cyclization reactions under the influence of catalysts like aluminum chloride suggests that 2-(Chloromethyl)allyl-trimethylsilane may have similar reactivity profiles .

Scientific Research Applications

  • Allyl Rearrangement Reactions : This compound is used in aluminum chloride-catalyzed intramolecular allyl-migration reactions. This process produces (3-butenyl)diorganochlorosilanes and demonstrates the potential of 2-(Chloromethyl)allyl-trimethylsilane in synthesizing complex organosilicon compounds (Jung et al., 2004).

  • Synthesis of Febrifugine Analogs : In the development of antimalarial drugs, this chemical serves as a conjunctive reagent for coupling piperidine and quinazolinone groups, highlighting its role in medicinal chemistry (Maiden et al., 2018).

  • Carbon-to-Carbon Anion Relay Chemistry : It's instrumental in generating substituted allyllithium species, showcasing its utility in advanced organic synthesis techniques (Zheng et al., 2011).

  • General Activation of Organotrimethylsilanes : This compound is used in Me3SiO(-)/Bu4N(+) activated addition reactions, indicating its versatility in synthetic organic chemistry (Das & O’Shea, 2014).

  • Regioselective Reactions : It plays a role in the generation of 1-(Trimethylsilyl)alk-2-enylpotassium species, which are used for regioselective reactions with electrophiles (Schlosser & Franzini, 1998).

  • Infrared Spectroscopy in Chemistry : This chemical has been studied using infrared spectroscopy to understand the β-silyl effect in organosilicon compounds (Chiavarino et al., 2013).

  • Synthesis of Silylated Alkylboronic Acids : It's involved in the hydroboration of allylic and vinylic trimethylsilanes, contributing to the synthesis of functional organoboron compounds (Cytarska et al., 2007).

  • Cobalt-Catalyzed Hydrovinylation Reactions : This compound is used in cobalt-catalyzed 1,4-hydrovinylation reactions, which are crucial for the synthesis of hydroxy-functionalized dienes (Arndt et al., 2010).

  • Electrophilic Substitution in Organosilicon Compounds : It has been used in electrophilic allylation reactions, demonstrating its applicability in synthesizing new organic compounds (Wilczek & Kennedy, 1987).

  • Anodic Oxidation in Organic Synthesis : This chemical is involved in the anodic oxidation of methanes with π-electron substituents, facilitating the synthesis of alkoxylated and carboxylated products (Koizumi et al., 1989).

Safety And Hazards

2-(Chloromethyl)allyl-trimethylsilane is classified as Eye Irritant 2, Flammable Liquid 3, Skin Irritant 2, and STOT SE 3 . It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves and dust mask type N95 (US), is advised .

Future Directions

The compound has been used in the preparation of key intermediates required for the synthesis of hydroxyethylene dipeptide isosteres . It has also been employed in a modular five-step synthetic route to the febrifugines . This suggests potential future applications in the synthesis of complex organic molecules.

properties

IUPAC Name

2-(chloromethyl)prop-2-enyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClSi/c1-7(5-8)6-9(2,3)4/h1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXWCEVXNRHUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403333
Record name 2-(Chloromethyl)allyl-trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)allyl-trimethylsilane

CAS RN

18388-03-9
Record name 2-(Chloromethyl)allyl-trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)allyl-trimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
J Bai, B Chen, G Zhang - Chinese Journal of Chemistry, 2020 - Wiley Online Library
of main observation and conclusion Enantioenriched 2,6‐disubstituted 4‐methylene tetrahydropyrans have been obtained via a two‐step sequence consisting of a highly …
Number of citations: 2 onlinelibrary.wiley.com
JY Hamilton, N Hauser, D Sarlah… - Angewandte …, 2014 - Wiley Online Library
An enantioselective allyl–allylsilane cross‐coupling involving racemic branched allylic alcohols and allylsilanes is reported. An iridium‐(P,olefin) phosphoramidite complex enables the …
Number of citations: 90 onlinelibrary.wiley.com
TMM Maiden, N Mbelesi, PA Procopiou… - Organic & …, 2018 - pubs.rsc.org
We report a modular five step synthetic route to the febrifugines that employs 2-(chloromethyl)allyl-trimethylsilane as a conjunctive reagent for the coupling of the piperidine and …
Number of citations: 4 pubs.rsc.org
T Thaima, A Yazici, C Auranwiwat, AC Willis… - Organic & …, 2021 - pubs.rsc.org
The reactions of α,β-unsaturated N-acyliminium ions, generated in situ from 4(S)-O-substitutedhydroxy-5-hydroxy-5-vinyl-N-alkylpyrrolidin-2-ones, with allylsilanes and indoles leading …
Number of citations: 7 pubs.rsc.org
PO Adero, T Furukawa, M Huang… - Journal of the …, 2015 - ACS Publications
The development of a cation clock method based on the intramolecular Sakurai reaction for probing the concentration dependence of the nucleophile in glycosylation reactions is …
Number of citations: 64 pubs.acs.org
BM Trost - Angewandte Chemie International Edition in English, 1986 - Wiley Online Library
The power of cycloadditions for ring formation derives from the potential for chemo‐, regio‐, diastereo‐, and enantioselectivity. Trimethylenemethane (TMM) and its equivalents offer the …
Number of citations: 548 onlinelibrary.wiley.com
A Yazici, U Wille, SG Pyne - The Journal of Organic Chemistry, 2016 - ACS Publications
Novel tricyclic bridged heterocyclic systems can be readily prepared from sequential 1,4- and 1,2-addition reactions of allyl and 3-substituted allylsilanes to indolizidine and …
Number of citations: 19 pubs.acs.org
H Lim, S Seong, S Han - Synthesis, 2019 - thieme-connect.com
… Titanium tetrachloride mediated ring opening of 229 with 2-chloromethyl allyl-trimethylsilane led to the formation of 230 in 95% yield. Subsequent alkylative cyclization provided tricycle …
Number of citations: 13 www.thieme-connect.com
GS Tria - 2010 - search.proquest.com
The bacterial metabolites platensimycin and platencin are representatives of a novel class of natural products exhibiting unique architectures and potent antibacterial activities. …
Number of citations: 0 search.proquest.com
A Ahlers - 2017 - core.ac.uk
Enigmazole A and its congeners, isolated form the sponge Cinachyrella enigmatica, are the first known phosphorylated macrolides of marine origin. Their structure features an 18-…
Number of citations: 6 core.ac.uk

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